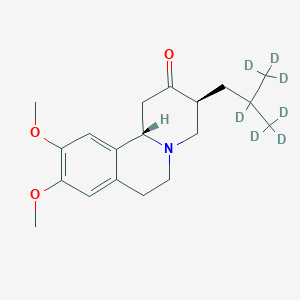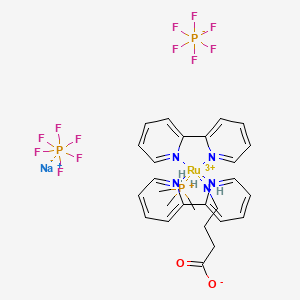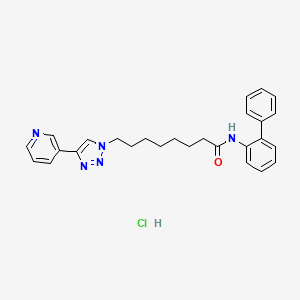
Tetrabenazine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterated tetrabenazine .
Applications De Recherche Scientifique
Synthesis and Derivatives
Tetrabenazine, recognized for its dopamine depleting effect, is used in Huntington’s disease treatment. Its mechanism involves inhibiting vesicular monoamine transporter type 2, critical for neurotransmitter transportation in neuronal cells. This has propelled research into prodrug design and metabolite drug discovery. Moreover, the synthesis of enantiomerically pure tetrabenazine and its derivatives, like valbenazine and deutetrabenazine, have gained FDA approval. Radioisotopically labeled tetrabenazine aids in early Parkinson’s disease diagnosis, a result of advances in synthetic methods for efficient and asymmetric synthesis of tetrabenazine (Paek, 2020).
Clinical Efficacy in Movement Disorders
Extensive research has demonstrated tetrabenazine's efficacy in treating various hyperkinetic movement disorders. It has shown effectiveness in conditions like chorea associated with Huntington's disease, Tourette's syndrome, and other movement disorders. Its role in improving dystonia symptoms, particularly in pediatric cases, has been highlighted in several studies. These findings indicate the broad applicability of tetrabenazine across different movement disorders, offering potential therapeutic benefits (Kenney & Jankovic, 2006), (Chen et al., 2012).
Pharmacological Studies
In-depth pharmacological studies have been conducted to understand tetrabenazine's mechanisms and effects. These studies involve examining its pharmacokinetics and pharmacodynamics, providing valuable insights into its therapeutic potentials beyond Huntington's chorea. This research underscores the drug's unique action as a pre-synaptic dopamine depletor, suggesting advantages over dopamine receptor blocking drugs and potential applications in other hyperkinetic movement disorders (Jimenez-Shahed & Jankovic, 2013).
Advancements in Analytical Methods
Advancements in analytical methods, such as the development of liquid chromatography-tandem mass spectrometric assays for quantifying tetrabenazine and its metabolites in human plasma, have facilitated pharmacokinetic studies. This has enabled a more detailed understanding of the drug's behavior in the human body, aiding in the optimization of dosages and treatment regimes (Derangula et al., 2013).
Propriétés
Formule moléculaire |
C19H20D7NO3 |
|---|---|
Poids moléculaire |
324.47 |
Nom IUPAC |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Synonymes |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)




![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)